molecular formula C4H7Cl B1662094 1-Butene, 4-chloro- CAS No. 927-73-1

1-Butene, 4-chloro-

Cat. No. B1662094
CAS RN: 927-73-1
M. Wt: 90.55 g/mol
InChI Key: WKEVRZCQFQDCIR-UHFFFAOYSA-N
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Description

“1-Butene, 4-chloro-” or “4-Chloro-1-butene” is a chemical compound with the molecular formula C4H7Cl . It is a representative example of chloroalkenes .


Synthesis Analysis

The synthesis of 4-chloro-1-butene can be achieved through various methods. One such method involves the treatment of 3-methyl-1-butene with a strong acid like sulfuric acid to perform an acid-catalyzed hydration reaction .


Molecular Structure Analysis

The molecular structure of 4-chloro-1-butene consists of 4 carbon atoms, 7 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 90.551 Da, and the monoisotopic mass is 90.023628 Da .


Chemical Reactions Analysis

4-chloro-1-butene can undergo various reactions. For instance, it can react with O3, OH, NO3, and Cl in a 100-L Teflon reaction chamber . The rate constants for these reactions at room temperature (298±2 K) and atmospheric pressure are as follows: (3.96±0.43)×10^-18, (2.63±0.96)×10^-11, (4.48±1.23)×10^-15, and (2.35±0.90)×10^-10 cm^3 molecule^-1 s^-1, for reactions with O3, OH, NO3, and Cl, respectively .


Physical And Chemical Properties Analysis

4-chloro-1-butene has a density of 0.9±0.1 g/cm^3, a boiling point of 73.0±9.0 °C at 760 mmHg, and a vapour pressure of 126.7±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 30.1±3.0 kJ/mol and a flash point of -11.5±6.2 °C . The index of refraction is 1.412 .

Scientific Research Applications

Conformational Studies

4-Chloro-1-butene has been extensively studied for its conformational properties. Molecular mechanics calculations indicate that at room temperature, various conformers of 4-chloro-1-butene are present, with the most abundant form being the one with a gauche carbon skeleton and an anti halogen atom. This conformation contributes significantly to the molecule's mixture, with other forms having a planar arrangement of carbon atoms being less common (Schel, 1985).

Chemical Reaction Studies

The syn-elimination of HCl from 4-chloro-1-butene has been investigated, revealing insights into the unimolecular mechanism of dehydrochlorination processes. This research is crucial for understanding reactions in polymer chemistry, particularly in the context of polyvinyl chloride (PVC) dehydrochlorination (Simon, Černay, & Valko, 1989).

Pyrolysis Studies

In pyrolysis studies, 4-chloro-1-butene has been shown to decompose predominantly to hydrogen chloride and corresponding alkadienes. These studies are important for understanding the thermodynamic properties and reaction kinetics of chlorinated hydrocarbons (Chuchani, Hernándeza, & Martín, 1979).

Rotational Isomerism

The rotational isomerism of 4-chloro-1-butene has been studied using infrared spectroscopy in various states, contributing valuable data for quantum chemistry and molecular structure analysis (Crowder & Smyrl, 1971).

Industrial Applications

4-Chloro-1-butene is also researched for its role in industrial applications. For instance, modified HZSM-5 zeolites have been used for intensifying propylene production in the transformation of 1-butene, which is crucial for petrochemical industries (Epelde et al., 2014).

Atmospheric Chemistry

The kinetics of atmospheric reactions of 4-chloro-1-butene have been studied, providing insight into the environmental impact of chloroalkenes emitted due to industrial activities (Zhu, Tsona, & Du, 2018).

Safety And Hazards

4-chloro-1-butene is a highly flammable liquid and vapor. It may be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-chlorobut-1-ene
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InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEVRZCQFQDCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061298
Record name 1-Butene, 4-chloro-
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Molecular Weight

90.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name 4-Chloro-1-butene
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Vapor Pressure

66.4 [mmHg]
Record name 4-Chloro-1-butene
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Product Name

1-Butene, 4-chloro-

CAS RN

927-73-1
Record name 4-Chloro-1-butene
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Record name 1-Butene, 4-chloro-
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Record name 1-Butene, 4-chloro-
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Record name 1-Butene, 4-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JR Mora, J Lezama, N Berroteran… - … Journal of Quantum …, 2012 - Wiley Online Library
… in the order: 4-chloro-1-butene < 4-chloro-2-methyl-1-butene … in the order: 4-chloro-1-butene < 4-chloro-2-methyl-1-butene … in the order 4-chloro-1-butene < 4-chloro-2-methyl-1-butene …
Number of citations: 7 onlinelibrary.wiley.com
JP Kennedy, M Ichikawa - Polymer Engineering & Science, 1974 - Wiley Online Library
It was theorized that the heat stability of PVC may be improved by exchanging the “weak” (allylic and tertiary) chlorines by groups of higher bond strength, eg, phenyl. Thus PVC was …
X Wang, Y Wang, X Shi, J Liu, C Chen, Y Li - Macromolecules, 2014 - ACS Publications
Catalyzed by the (pyridylamido)hafnium/organoboron system, a series of halogen-functionalized isotactic polypropylenes were synthesized via the stereospecific copolymerization of …
Number of citations: 89 pubs.acs.org
BD Maxwell, JJ Nash, HA Morrison… - Journal of the …, 1989 - ACS Publications
Appendix The ENDOR spectrum of CB*+(Figure 5) exhibits two pairs of signals above yH= 14.56 MHz, the frequency of the free proton. The two signals at 23.64 (ß^ and 24.68 MHz (02) …
Number of citations: 14 pubs.acs.org
S Kikkawa, M Nomura, M Shimizu - Bulletin of the Chemical Society of …, 1980 - journal.csj.jp
The dehydrochlorination of 1,1-dichloropropane and 1,1-dichloro-3-methylbutane was carried out over molten salt catalysts (mainly ZnCl 2 -containing melts) using a conventional flow …
Number of citations: 1 www.journal.csj.jp
IP Herman, JB Marling - The Journal of Chemical Physics, 1979 - pubs.aip.org
No evidence for enhancement of gas phase addition reactions between hydrogen halides and unsaturated hydrocarbons was observed in cases where one reactant was prepared in a …
Number of citations: 32 pubs.aip.org
CL Yaws - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of diffusion coefficient in water of several organic compounds in a tabulated form. For the tabulation, an equation is selected for the …
Number of citations: 11 www.sciencedirect.com
BD Maxwell - 1988 - search.proquest.com
The solution phase photochemistry and photophysics of 6-chloro-2-trimethylsiloxynorbornenes were studied in order to study the chemical consequences of $\sigma $*/$\pi $* LUMO …
Number of citations: 2 search.proquest.com
BB Troitskii, LS Troitskaya - Polymer Science USSR, 1978 - Elsevier
The present state of research in the field of thermal decomposition and stabilization of PVC is outlined. The mechanism of thermal decomposition of low molecular models of the various …
Number of citations: 9 www.sciencedirect.com
SJ Enna, DB Bylund - 2007 - Elsevier
Number of citations: 0

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